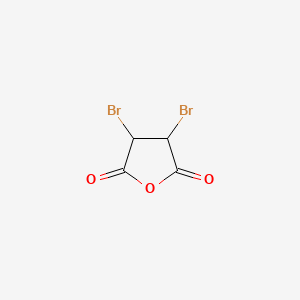

2,5-Furandione, 3,4-dibromodihydro-

Descripción

Contextualization within the Furan (B31954) Family and Halogenated Organic Compounds

2,5-Furandione, 3,4-dibromodihydro- is classified within the broader furan family, which encompasses heterocyclic organic compounds containing a furan ring. ontosight.ai Furans and their derivatives are notable for their diverse applications in pharmaceuticals, agrochemicals, and materials science. ontosight.ai The introduction of bromine atoms onto the furanone skeleton places it squarely in the category of halogenated organic compounds. evitachem.com

Halogenated organic compounds are substances containing at least one halogen atom (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom. sydney.edu.auscienceinfo.com The presence of halogens, which are more electronegative than carbon, creates a polar carbon-halogen bond, influencing the molecule's physical and chemical properties. sydney.edu.au This class of compounds is extensive, ranging from simple alkyl halides to complex, polyhalogenated structures, and they are utilized in numerous applications, including pharmaceuticals, polymers, and pesticides. scienceinfo.compressbooks.pub The carbon-halogen bond strength decreases down the group, with the C-Br bond being weaker than C-Cl and C-F bonds, which often translates to higher reactivity for bromo-compounds in reactions like nucleophilic substitution. sydney.edu.au

Historical Perspectives on Dibrominated Succinic Anhydride (B1165640) Derivatives

The study of succinic anhydride and its derivatives has a long history in organic chemistry. Succinic anhydride itself can be prepared by the dehydration of succinic acid or, industrially, through the catalytic hydrogenation of maleic anhydride. wikipedia.org The reaction of maleic anhydride with alkenes to form alkenylsuccinic anhydrides was first described in a 1936 patent. wikipedia.org These compounds later found widespread use as sizing agents in the paper industry, a role that was patented in the early 1960s. wikipedia.org

Research into halogenated derivatives, such as dibrominated succinic anhydride, followed the development of fundamental organic reactions. The addition of bromine across the double bond of maleic anhydride is a classic example of an electrophilic addition reaction. Early research focused on understanding the stereochemistry of such additions and the properties of the resulting diastereomers (meso and racemic forms). These dibrominated compounds were recognized for their potential as reactive intermediates. For instance, a significant application developed for 2,3-dibromo-succinic anhydride (DBSA) is as a reactive flame retardant for textiles like cotton and polyester (B1180765) blends. researchgate.net Research has shown that DBSA can be applied using a pad-dry-cure method, where it esterifies the cellulose (B213188) fibers, imparting durable flame retardancy. researchgate.net

Structural Features and their Influence on Research Trajectories

The molecular structure of 2,5-Furandione, 3,4-dibromodihydro- is defined by several key features that dictate its chemical behavior and research applications. The central feature is the oxolane-2,5-dione ring, a five-membered cyclic anhydride. nih.gov This anhydride group is highly reactive, particularly towards nucleophiles, leading to ring-opening reactions to form succinic acid derivatives. wikipedia.org

Attached to the 3 and 4 positions of the ring are two bromine atoms. evitachem.com The presence and stereochemical arrangement of these bromine atoms are critical. They introduce significant steric bulk and are good leaving groups in substitution reactions, making the compound a useful intermediate for synthesizing more complex molecules. evitachem.com The electrophilic nature of the compound, enhanced by the bromine atoms, allows it to interact with nucleophiles in biological systems and potentially act as an enzyme inhibitor by forming covalent bonds with active site residues. evitachem.com

Research trajectories have often leveraged this reactivity. For example, its use as a flame retardant relies on the ability of the anhydride to form stable ester linkages with cellulose. researchgate.net In synthetic organic chemistry, the dibromo-functionality serves as a handle for further transformations. For instance, N-substituted 3,4-dibromomaleimides (derived from the corresponding anhydride) undergo palladium-catalyzed cross-coupling reactions with boronic acids to create 3,4-diaryl-substituted maleimides, which are precursors to various bioactive compounds. researchgate.net

Below is a data table summarizing key properties of the compound.

| Property | Value | Source |

| IUPAC Name | 3,4-dibromooxolane-2,5-dione | nih.gov |

| Molecular Formula | C₄H₂Br₂O₃ | nih.govchemicalbook.com |

| Molecular Weight | 257.86 g/mol | nih.gov |

| CAS Number | 45669-18-9 | nih.govchemicalbook.comsigmaaldrich.com |

Propiedades

IUPAC Name |

3,4-dibromooxolane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2O3/c5-1-2(6)4(8)9-3(1)7/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYNESNNFCHAEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(=O)OC1=O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963414 | |

| Record name | 3,4-Dibromooxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45669-18-9 | |

| Record name | 3,4-Dibromodihydro-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45669-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, 3,4-dibromodihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045669189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC237817 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dibromooxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Furandione, 3,4 Dibromodihydro

Direct Halogenation Approaches

Direct halogenation represents a classical and straightforward approach to synthesizing 3,4-dibromosuccinic anhydride (B1165640). This method typically involves the addition of elemental bromine across the double bond of an unsaturated cyclic anhydride precursor.

Bromination of Succinic Anhydride Precursors

The most common precursor for this synthesis is maleic anhydride. The reaction involves the electrophilic addition of bromine to the carbon-carbon double bond of the maleic anhydride ring. This process breaks the π-bond and forms two new carbon-bromine single bonds, resulting in the saturated 3,4-dibromosuccinic anhydride.

One documented method describes the synthesis of 2,3-dibromo-succinic anhydride (an isomer of the target compound, often formed in related reactions) via the addition reaction of maleic anhydride and bromine in an ethyl acetate (B1210297) solution. The product is then extracted through a technique known as solventing-out crystallization researchgate.net. While succinic anhydride itself is a saturated molecule and not a direct precursor for this addition reaction, alkenyl succinic anhydrides, which contain a carbon-carbon double bond, serve as valuable precursors for creating various functionalized succinic anhydrides google.comgoogle.com.

Utilization of Specific Brominating Reagents and Optimized Reaction Conditions

The choice of brominating reagent and reaction conditions is critical for achieving high yields and selectivity. While molecular bromine (Br₂) is a common reagent, other specialized agents can offer milder reaction conditions or improved handling.

N-Bromosuccinimide (NBS): NBS is a versatile reagent used as a source for bromine in radical reactions, such as allylic brominations, and various electrophilic additions organic-chemistry.org. It is often preferred over liquid bromine to avoid side reactions, as it can maintain a low concentration of HBr and Br₂ during the reaction youtube.com.

Dibromoisocyanuric acid (DBI): This reagent is noted as a mild and highly effective brominating agent, demonstrating superior brominating ability compared to NBS in certain contexts tcichemicals.com.

For the direct bromination of maleic anhydride, the reaction is typically conducted in a suitable solvent that can dissolve the reactants and facilitate the reaction. A patent describes a process for producing dihalo succinic anhydrides by bringing a halogen, such as bromine, into contact with molten maleic anhydride google.com. The use of a catalyst, such as aluminum chloride, can also be employed to facilitate both the halogenation and subsequent dehydrohalogenation if a monohalo product is desired google.com.

Table 1: Comparison of Brominating Reagents

| Reagent | Common Abbreviation | Key Features | Typical Applications |

|---|---|---|---|

| Molecular Bromine | Br₂ | Strong electrophile, readily available. | Electrophilic addition to alkenes. |

| N-Bromosuccinimide | NBS | Crystalline solid, provides a low concentration of Br₂. | Allylic/benzylic bromination, electrophilic addition. organic-chemistry.org |

| Dibromoisocyanuric acid | DBI | Mild and highly effective brominating reagent. | Electrophilic aromatic substitution. tcichemicals.com |

Catalytic Synthesis Strategies

Modern synthetic chemistry has seen the development of powerful catalytic methods that offer alternative routes to halogenated compounds. These strategies can provide greater efficiency and functional group tolerance compared to traditional methods.

Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation from Acid Anhydrides

A sophisticated strategy involves the palladium-catalyzed decarbonylative nucleophilic halogenation of acid anhydrides mdpi.combohrium.com. This method uses a palladium catalyst, often in conjunction with a specific ligand like Xantphos, to transform an acid anhydride into a halogenated product while extruding a molecule of carbon monoxide (CO) mdpi.combohrium.com. This approach is advantageous as it utilizes inexpensive and readily available acid anhydrides as substrates, bypassing the need for more unstable acyl chlorides or less reactive acyl fluorides mdpi.combohrium.com. The reaction has been shown to be effective for synthesizing a range of aryl iodides, bromides, and chlorides in moderate to good yields mdpi.com.

Mechanistic Investigations of Catalytic Cycles

The mechanism of this palladium-catalyzed reaction is complex and involves several key organometallic steps. Based on mechanistic studies, two primary pathways have been proposed mdpi.comresearchgate.net.

Path A: Unimolecular Fragment Coupling (UFC) Pathway mdpi.com

Nucleophilic Substitution: A lithium halide (e.g., LiBr) first reacts with the acid anhydride to generate a reactive acyl halide intermediate in situ mdpi.comresearchgate.net.

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the newly formed acyl halide. This step forms an acyl-Pd(II)-halide intermediate.

Carbonyl De-insertion: The acyl group on the palladium intermediate loses a molecule of carbon monoxide. The reversibility of this CO insertion/de-insertion step can be influenced by reaction conditions, such as performing the reaction in an open system to allow CO to escape, thereby driving the reaction forward mdpi.combohrium.com.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) intermediate, which forms the C-X bond of the final product and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue mdpi.com. This step is often thermodynamically and kinetically challenging bohrium.com.

Path B: Anionic Palladate Complex Pathway mdpi.com An alternative mechanism suggests that in the presence of the lithium halide, the palladium catalyst is converted into an activated anionic palladate complex, which then proceeds through the catalytic cycle mdpi.comresearchgate.net.

Table 2: Key Steps in the Proposed Catalytic Cycle

| Step | Description | Intermediate Species |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the acyl-halide bond. | Acyl–Pd(II)–X complex mdpi.com |

| Carbonyl De-insertion | A molecule of carbon monoxide is eliminated from the acyl group. | Aryl–Pd(II)–X complex |

| Reductive Elimination | The aryl group and the halide are eliminated from the Pd center, forming the product and regenerating the Pd(0) catalyst. | Pd(0) complex mdpi.com |

Alternative Synthetic Pathways

While direct bromination of maleic anhydride is the most direct route, other pathways can be envisioned or have been applied to similar structures. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful methods for forming C-C bonds and have been used to synthesize complex furan-2,5-dione derivatives from precursors like mucobromic acid researchgate.net. Although not a direct synthesis of the target compound, these methods highlight the versatility of modern catalysis in constructing substituted furanone cores, which could potentially be adapted for the synthesis of 2,5-Furandione, 3,4-dibromodihydro-.

Cyclization Reactions from Dicarboxylic Acid Precursors

The primary method for synthesizing 2,5-Furandione, 3,4-dibromodihydro- involves the dehydration of 2,3-dibromosuccinic acid. The stereoisomers of 2,3-dibromosuccinic acid serve as the direct precursors to the corresponding stereoisomers of the target anhydride. The synthesis of these dicarboxylic acids is a critical first step and is typically accomplished by the bromination of maleic acid and fumaric acid.

The stereospecific nature of bromine addition to these unsaturated dicarboxylic acids is well-established. The anti-addition of bromine to the double bond dictates the stereochemistry of the resulting 2,3-dibromosuccinic acid.

Bromination of Fumaric Acid: The trans-isomer, fumaric acid, upon reaction with bromine, yields meso-2,3-dibromosuccinic acid. This is a result of the anti-addition of bromine across the double bond.

Bromination of Maleic Acid: Conversely, the cis-isomer, maleic acid, undergoes bromination to produce a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid.

An industrial-scale method for the production of meso-2,3-dibromosuccinic acid involves the reaction of fumaric acid or maleic acid with bromine in a hot aqueous solution of hydrogen bromide (10-48% by weight) at temperatures between 50 and 90°C. chegg.com This process can achieve high yields of the desired meso isomer.

Once the desired stereoisomer of 2,3-dibromosuccinic acid is obtained, the subsequent step is an intramolecular cyclization via dehydration to form the anhydride, 2,5-Furandione, 3,4-dibromodihydro-. This is typically achieved by heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride. The stereochemistry of the parent dicarboxylic acid is retained during this process.

| Starting Material | Bromination Product | Cyclization Product |

| Fumaric Acid (trans) | meso-2,3-Dibromosuccinic Acid | rel-(3R,4S)-3,4-Dibromodihydro-2,5-furandione |

| Maleic Acid (cis) | (±)-2,3-Dibromosuccinic Acid | Racemic mixture of (3R,4R)- and (3S,4S)-3,4-Dibromodihydro-2,5-furandione |

Stereoselective Synthesis and Isomer Control (e.g., rel-(3R,4S)-3,4-Dibromodihydro-2,5-furandione)

The control of stereoisomers in the synthesis of 2,5-Furandione, 3,4-dibromodihydro- is fundamentally rooted in the principles of stereospecific reactions. The synthesis of a specific isomer, such as rel-(3R,4S)-3,4-Dibromodihydro-2,5-furandione, is a prime example of this control.

The designation "rel-(3R,4S)" indicates a relative stereochemistry, which in this case corresponds to the meso form of the anhydride. As detailed in the previous section, the precursor for this specific isomer is meso-2,3-dibromosuccinic acid.

The stereoselective synthesis of rel-(3R,4S)-3,4-Dibromodihydro-2,5-furandione is therefore achieved by a two-step process:

Stereospecific Bromination: Fumaric acid is subjected to bromination. The anti-addition mechanism ensures the exclusive formation of meso-2,3-dibromosuccinic acid.

Stereoconservative Cyclization: The purified meso-2,3-dibromosuccinic acid is then treated with a dehydrating agent, such as acetic anhydride, to induce cyclization. This intramolecular dehydration reaction proceeds with retention of configuration at the two stereocenters, yielding the desired rel-(3R,4S)-3,4-Dibromodihydro-2,5-furandione.

This method provides excellent control over the stereochemical outcome, allowing for the selective preparation of the meso anhydride. Similarly, by starting with maleic acid, one can selectively synthesize the racemic mixture of the corresponding chiral anhydrides. This highlights the power of substrate stereochemistry in directing the synthesis of specific stereoisomers of 2,5-Furandione, 3,4-dibromodihydro-.

Chemical Reactivity and Mechanistic Investigations of 2,5 Furandione, 3,4 Dibromodihydro

Anhydride (B1165640) Ring-Opening Reactions

The anhydride group in 3,4-dibromosuccinic anhydride is susceptible to attack by various nucleophiles, leading to the opening of the heterocyclic ring. This reactivity is a hallmark of cyclic anhydrides and proceeds through nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com

The general mechanism for nucleophilic acyl substitution on an anhydride involves two main steps: nucleophilic addition to one of the carbonyl carbons, followed by the elimination of a leaving group. vanderbilt.edu This process results in the formation of a tetrahedral intermediate. youtube.comvanderbilt.edu The subsequent collapse of this intermediate reforms the carbonyl double bond and expels the carboxylate group, leading to the ring-opened product. youtube.com

Common nucleophiles that react with anhydrides include water, alcohols, and amines. youtube.comlibretexts.org

Hydrolysis: In the presence of water, anhydrides undergo hydrolysis to yield two equivalents of the corresponding carboxylic acid. youtube.comlibretexts.org For 3,4-dibromosuccinic anhydride, this reaction would produce 2,3-dibromosuccinic acid.

Alcoholysis: The reaction with alcohols results in the formation of an ester and a carboxylic acid. vanderbilt.edulibretexts.org This process is often used in the synthesis of monoesters of dicarboxylic acids.

Aminolysis: Amines react with anhydrides to form an amide and a carboxylic acid. Typically, two equivalents of the amine are required, as the carboxylic acid produced will react with a second molecule of the amine to form an ammonium (B1175870) carboxylate salt. libretexts.org

The reactivity of anhydrides in these substitution reactions is generally lower than that of acid chlorides but higher than that of esters and amides. vanderbilt.edu

| Nucleophile | Reaction Type | Products |

|---|---|---|

| Water (H₂O) | Hydrolysis | 2,3-Dibromosuccinic acid |

| Alcohol (R-OH) | Alcoholysis | Monoester of 2,3-dibromosuccinic acid and a carboxylic acid |

| Amine (R-NH₂) | Aminolysis | Amide of 2,3-dibromosuccinic acid and a carboxylic acid (as an ammonium salt) |

Solvolysis refers to a reaction where the solvent acts as the nucleophile. In the case of 3,4-dibromosuccinic anhydride, hydrolysis is a key solvolytic process. The mechanism of hydrolysis for cyclic anhydrides has been studied, and it involves the weakening of the C-O-C bridge within the ring, facilitated by the solvent, leading to ring opening and the formation of two carboxyl groups. nih.gov

The ring-opening of anhydrides can be an equilibrium process. However, in the presence of a sufficient amount of a nucleophile like water, the equilibrium generally favors the formation of the ring-opened dicarboxylic acid product. The stability of the resulting carboxylate leaving group plays a role in the reaction's favorability. masterorganicchemistry.com

Reactivity of the Bromine Substituents

The two bromine atoms attached to the furanone ring are also sites of chemical reactivity. These vicinal dibromides can undergo substitution and elimination reactions.

The bromine atoms in 3,4-dibromosuccinic anhydride can be displaced by nucleophiles. evitachem.com This allows for the introduction of various functional groups into the molecule. For example, reactions with nucleophiles such as amines or thiols can lead to the substitution of one or both bromine atoms. evitachem.com The specific products formed will depend on the reaction conditions and the nature of the nucleophile.

Vicinal dihalides are known to undergo elimination reactions to form alkenes. In the case of 3,4-dibromosuccinic anhydride and its derivatives, the elimination of two bromine atoms (debromination) or hydrogen bromide (dehydrobromination) can lead to the formation of unsaturated systems. For instance, the elimination of HBr from the corresponding 2,3-dibromosuccinic acid can lead to bromofumaric acid or bromomaleic acid. oc-praktikum.de Such reactions are often promoted by bases or reducing agents. The formation of these unsaturated products is a common side reaction, for example, during the crystallization of dibromosuccinic acid from boiling water. oc-praktikum.de

The carbon-bromine bond is susceptible to homolytic cleavage, where the bond breaks to give two radical species. libretexts.orgyoutube.com This type of cleavage can be initiated by heat or light, often in the presence of a radical initiator. youtube.com The resulting carbon-centered radical can then participate in a variety of subsequent reactions.

The process of homolytic bond cleavage involves the even distribution of the bonding electrons between the two separating atoms, and it is a key step in many radical reactions. libretexts.orgyoutube.com While specific studies on the radical reactions of 3,4-dibromosuccinic anhydride are not extensively detailed in the provided search results, the general principles of radical chemistry suggest that the C-Br bonds in this molecule could be cleaved under appropriate conditions, such as exposure to UV light or radical initiators like AIBN (azobisisobutyronitrile). youtube.com This would lead to the formation of a bromine radical and a carbon-centered radical on the anhydride ring, which could then undergo further transformations. libretexts.org

| Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|

| Direct Substitution | Nucleophiles (e.g., amines, thiols) | Substituted succinic anhydride derivatives |

| Elimination | Bases, reducing agents, heat | Unsaturated anhydride derivatives (e.g., maleic anhydride derivatives) |

| Radical C-Br Cleavage | Heat, UV light, radical initiators | Carbon-centered radicals, bromine radicals |

Derivatives and Analogues of 2,5 Furandione, 3,4 Dibromodihydro

Synthesis of Novel Halogenated Furanone Derivatives

The synthesis of new furanone derivatives from 2,5-Furandione, 3,4-dibromodihydro- can be broadly categorized into modifications of the existing bromine substituents and alterations to the furanone ring itself.

The two bromine atoms at the 3 and 4 positions of the furanone ring are susceptible to substitution, allowing for the introduction of a wide array of functional groups. These bromine atoms enhance the electrophilic character of the molecule, making it a target for nucleophilic attack. cymitquimica.com

Nucleophilic Substitution: The bromine atoms can be displaced by various nucleophiles. For instance, reactions with amines or thiols lead to the formation of the corresponding amino or thio derivatives. evitachem.com

Suzuki Coupling Reactions: Palladium-catalyzed Suzuki coupling reactions have been successfully employed to replace the bromine atoms with aryl groups. For example, the reaction of 3,4-dibromo-2(5H)-furanone with 4-(methylsulfanyl)phenylboronic acid can yield a 4-aryl-3-halo derivative. A subsequent coupling reaction can then introduce a second aryl group, leading to the synthesis of 3,4-diaryl-2(5H)-furanones. mdpi.com

Synthesis of Mixed Halogen Analogues: The versatility of halogenated furanones as starting materials has been demonstrated in the synthesis of mixed halogen analogues. For instance, derivatives of 4-(hydroxymethyl)-2(5H)-furanone have been used to create a variety of bromine- and chlorine-substituted furanones. nih.gov

Beyond simple substitution, the furanone ring can undergo significant structural modifications, leading to the formation of more complex molecules, including tricyclic systems.

Reaction with Dinucleophiles: Reactions with dinucleophiles such as 2-aminophenol (B121084) or 2-aminothiophenol (B119425) can lead to the formation of tricyclic derivatives in high yields. mdpi.comnih.gov For example, 3,4,5-trichloro-2(5H)-furanone reacts with 2-aminothiophenol to give a corresponding tricyclic product. mdpi.com

Synthesis from Alternative Precursors: Structural analogues of 2,5-Furandione, 3,4-dibromodihydro- can be synthesized from different starting materials. Mucobromic acid, a related bromo-furanone derivative, has been used in palladium-catalyzed cross-coupling reactions with thienylboronic acids to produce 3,4-bis(2,5-dimethyl-3-thienyl)-5-hydroxyfuran-2-one, which can be subsequently oxidized to the corresponding furandione. researchgate.net

| Starting Material | Reagents | Product Type | Reference |

| 3,4-dibromo-2(5H)-furanone | 4-(methylsulfanyl)phenylboronic acid, Pd catalyst | 3,4-diaryl-2(5H)-furanone | mdpi.com |

| 3,4,5-trichloro-2(5H)-furanone | 2-aminothiophenol, K₂CO₃ | Tricyclic derivative | mdpi.com |

| Mucobromic acid | 2,5-dimethyl-3-thienylboronic acid, Pd catalyst | 3,4-bis(thienyl)furan-2,5-dione | researchgate.net |

| 4-(hydroxymethyl)-2(5H)-furanone | Brominating/chlorinating agents | Mixed halogen-substituted 4-methyl-2(5H)-furanones | nih.gov |

| 2,5-Furandione, 3,4-dibromodihydro- | Amines, Thiols | Amino or Thio derivatives | evitachem.com |

Reactivity Profiles of Derived Compounds

The reactivity of derivatives of 2,5-Furandione, 3,4-dibromodihydro- is intricately linked to their stereochemistry and the nature of their substituents.

The stereochemistry of the furanone ring and its substituents can exert significant control over the course of chemical reactions. The synthesis of 2,5-Furandione, 3,4-dibromodihydro- itself can result in stereoisomers, such as the meso-2,3-dibromosuccinic anhydride (B1165640). nih.gov The spatial arrangement of the bromine atoms influences their accessibility to incoming nucleophiles and can dictate the stereochemical outcome of substitution reactions. While detailed studies on the stereochemical influence for this specific compound are not extensively documented in the provided results, the principles of stereoselective and stereospecific reactions are fundamental in the chemistry of such chiral molecules.

Modifications to the structure of 2,5-Furandione, 3,4-dibromodihydro- have a profound impact on its chemical reactivity.

Influence of Halogen Type: The nature of the halogen substituents affects the reactivity. For instance, in some preparations, the yields of desired products were lower for bromine-substituted compounds compared to their chlorine-substituted counterparts. nih.gov

Effect of Additional Functional Groups: The introduction of other functional groups can alter the reaction pathways. For example, the presence of a hydroxyl group at the C-5 position in related 3,4-dihalo-5-hydroxy-2(5H)-furanones introduces additional reactivity, allowing for acylation and other transformations at this site. nih.gov The presence of an alkyl chain can also influence the molecule's properties. nih.gov

Enhanced Electrophilicity: The electron-withdrawing nature of the bromine atoms and the carbonyl groups makes the furanone ring highly electrophilic, predisposing it to a variety of nucleophilic addition and substitution reactions. cymitquimica.com

Comparative Analysis with Related Cyclic Anhydrides

A comparative analysis of 2,5-Furandione, 3,4-dibromodihydro- with other cyclic anhydrides, such as maleic anhydride and succinic anhydride, highlights the unique reactivity imparted by the bromine substituents.

General Reactivity of Cyclic Anhydrides: Cyclic anhydrides are generally reactive electrophiles that undergo nucleophilic acyl substitution. libretexts.orglibretexts.org They react with water to form dicarboxylic acids, with alcohols to form esters, and with amines to form amides. libretexts.orglibretexts.org

Enhanced Reactivity of 2,5-Furandione, 3,4-dibromodihydro-: The presence of the two bromine atoms on the furanone ring of 2,5-Furandione, 3,4-dibromodihydro- provides additional reaction sites that are not present in simple cyclic anhydrides like maleic or succinic anhydride. mdpi.comnih.gov These halogens can be substituted, leading to a much broader range of possible derivatives. evitachem.commdpi.com

Diels-Alder Reactivity: Maleic anhydride is a classic dienophile in Diels-Alder reactions. While not explicitly detailed for 2,5-Furandione, 3,4-dibromodihydro- in the search results, the presence of the double bond in the related 3,4-dibromofuran-2,5-dione suggests potential for cycloaddition reactions, though the steric hindrance and electronic effects of the bromine atoms would influence this reactivity compared to maleic anhydride. nih.gov In contrast, a saturated cyclic anhydride like succinic anhydride does not undergo Diels-Alder reactions.

| Cyclic Anhydride | Key Structural Features | Common Reactions | Reference |

| Maleic Anhydride | Unsaturated ring, anhydride group | Nucleophilic acyl substitution, Diels-Alder reactions | evitachem.comlibretexts.org |

| Succinic Anhydride | Saturated ring, anhydride group | Nucleophilic acyl substitution | ontosight.ai |

| 2,5-Furandione, 3,4-dibromodihydro- | Saturated ring, anhydride group, two bromine atoms | Nucleophilic acyl substitution, Nucleophilic substitution of bromine | cymitquimica.comevitachem.com |

| 3,4-Dibromofuran-2,5-dione | Unsaturated ring, anhydride group, two bromine atoms | Nucleophilic acyl substitution, Nucleophilic substitution of bromine, Potential Diels-Alder reactions | cymitquimica.comnih.gov |

Comparison with Succinic Anhydride and Maleic Anhydride

A comparative analysis of 2,5-Furandione, 3,4-dibromodihydro- with succinic anhydride and maleic anhydride reveals significant differences in structure and reactivity stemming from saturation, unsaturation, and halogenation.

Structural Comparison:

Maleic anhydride is a planar, cyclic compound featuring a carbon-carbon double bond within its five-membered ring, which imparts a degree of aromatic character and influences its reactivity. ontosight.ai In contrast, succinic anhydride is the saturated analogue, lacking the double bond, resulting in a more flexible ring structure. wikipedia.org 2,5-Furandione, 3,4-dibromodihydro-, with the IUPAC name 3,4-dibromooxolane-2,5-dione, is a derivative of succinic anhydride where two hydrogen atoms on the ring are substituted by bromine atoms. nih.gov This substitution significantly increases the molecular weight and alters the electronic properties of the ring.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 2,5-Furandione, 3,4-dibromodihydro- | 3,4-dibromooxolane-2,5-dione | C4H2Br2O3 | 257.86 | Saturated five-membered ring with two bromine substituents. nih.gov |

| Succinic Anhydride | Oxolane-2,5-dione | C4H4O3 | 100.07 | Saturated five-membered ring. wikipedia.org |

| Maleic Anhydride | Furan-2,5-dione | C4H2O3 | 98.06 | Unsaturated five-membered ring with a C=C double bond. wikipedia.org |

Reactivity Comparison:

The reactivity of these anhydrides is largely dictated by the electrophilicity of the carbonyl carbons and the nature of the ring. Maleic anhydride is known for its high reactivity, particularly in Diels-Alder reactions where it acts as a potent dienophile due to its strained cyclic structure and the electron-withdrawing effect of the anhydride group. sigmaaldrich.com It readily undergoes hydrolysis to form maleic acid and reacts with alcohols and amines. libretexts.org

Succinic anhydride, being saturated, does not undergo Diels-Alder reactions. Its reactivity is primarily centered on the nucleophilic attack at the carbonyl carbons, leading to ring-opening. It hydrolyzes to succinic acid, although more slowly than maleic anhydride, and reacts with alcohols and amines to form monoesters and amides, respectively. wikipedia.org

2,5-Furandione, 3,4-dibromodihydro- shares the saturated ring of succinic anhydride but is expected to have enhanced reactivity. The two bromine atoms are strong electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. This heightened electrophilic nature is a key aspect of its mechanism of action.

Structural and Reactivity Parallels with Other Halogenated Anhydrides

To further understand the influence of halogenation, a comparison with other halogenated anhydrides such as 2-bromosuccinic anhydride and chlorodifluoroacetic anhydride is instructive.

Structural Parallels:

Like 2,5-Furandione, 3,4-dibromodihydro-, 2-bromosuccinic anhydride possesses a saturated five-membered anhydride ring with a bromine substituent. nih.gov Chlorodifluoroacetic anhydride, on the other hand, is an acyclic anhydride where the carbonyl groups are flanked by halogenated alkyl groups. sigmaaldrich.com The presence of halogens in all these compounds significantly influences their molecular properties.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 2,5-Furandione, 3,4-dibromodihydro- | 3,4-dibromooxolane-2,5-dione | C4H2Br2O3 | 257.86 | Saturated five-membered ring with two bromine atoms. nih.gov |

| 2-Bromosuccinic anhydride | 3-bromooxolane-2,5-dione | C4H3BrO3 | 178.97 | Saturated five-membered ring with one bromine atom. nih.gov |

| Chlorodifluoroacetic anhydride | Acetic acid, 2-chloro-2,2-difluoro-, 1,1'-anhydride | C4Cl2F4O3 | 242.94 | Acyclic anhydride with chloro and fluoro substituents. sigmaaldrich.comnih.gov |

Reactivity Parallels:

The reactivity of acid anhydrides is generally enhanced by the presence of electron-withdrawing halogen atoms. libretexts.org This is because the halogens inductively pull electron density away from the carbonyl carbons, making them more electrophilic and thus more reactive towards nucleophiles.

Both 2,5-Furandione, 3,4-dibromodihydro- and 2-bromosuccinic anhydride are expected to be more reactive than succinic anhydride due to the presence of bromine. The dibrominated compound would likely be more reactive than the monobrominated one. Similarly, the fluorine and chlorine atoms in chlorodifluoroacetic anhydride make it a highly reactive acylating agent. sigmaaldrich.com These halogenated anhydrides are often used in syntheses where a highly reactive acylating agent is required.

Investigation of Alkyl-Substituted Furandiones

The introduction of alkyl groups onto the furandione ring, as seen in 2,3-dimethylmaleic anhydride and citraconic anhydride, provides another point of comparison, highlighting the electronic and steric effects of such substituents.

Structural Investigation:

2,3-Dimethylmaleic anhydride and citraconic anhydride (2-methylmaleic anhydride) are derivatives of maleic anhydride. wikipedia.orgsigmaaldrich.com They retain the unsaturated five-membered ring but have one or two methyl groups attached to the double bond. wikipedia.orgsigmaaldrich.com This substitution influences the geometry and electronic distribution of the ring. 2,3-Dimethylmaleic anhydride has a planar conformation stabilized by the double bond. nih.govchemicalbook.com

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 2,5-Furandione, 3,4-dibromodihydro- | 3,4-dibromooxolane-2,5-dione | C4H2Br2O3 | 257.86 | Saturated, dibrominated five-membered ring. nih.gov |

| 2,3-Dimethylmaleic Anhydride | 3,4-dimethylfuran-2,5-dione | C6H6O3 | 126.11 | Unsaturated five-membered ring with two methyl groups. nist.gov |

| Citraconic Anhydride | 3-methylfuran-2,5-dione | C5H4O3 | 112.08 | Unsaturated five-membered ring with one methyl group. nih.gov |

Reactivity Investigation:

In contrast to the electron-withdrawing effect of halogens, alkyl groups are electron-donating. This electronic effect would be expected to slightly reduce the electrophilicity of the carbonyl carbons in 2,3-dimethylmaleic anhydride and citraconic anhydride compared to maleic anhydride. However, the anhydride functional group still renders them reactive towards nucleophiles. ontosight.ai Citraconic anhydride, for instance, readily reacts with primary amines to form an amide linkage, a reaction that can be reversed under acidic conditions, making it a useful reagent for the reversible blocking of amine groups. gbiosciences.comthermofisher.comgbiosciences.com

The presence of methyl groups also introduces steric hindrance, which can affect the rate and regioselectivity of reactions. Despite this, these alkyl-substituted furandiones are versatile building blocks in organic synthesis. ontosight.ai 2,3-Dimethylmaleic anhydride is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. ontosight.ai

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,5-Furandione, 3,4-dibromodihydro-. Both ¹H and ¹³C NMR provide critical data for confirming the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the two methine protons at the 3 and 4 positions of the furanone ring. The chemical shift and coupling constants of these protons are highly dependent on their stereochemical relationship (cis or trans), which is influenced by the bromination process of the precursor, maleic anhydride (B1165640). evitachem.com The integration of the signals confirms the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. Distinct signals are expected for the carbonyl carbons (C2 and C5) and the carbons bearing the bromine atoms (C3 and C4). The chemical shifts of these carbons are significantly influenced by the electronegativity of the neighboring oxygen and bromine atoms. For instance, in related furanone structures, carbonyl carbons exhibit characteristic downfield shifts.

Detailed analysis of NMR data, including two-dimensional techniques like COSY and HSQC, can further elucidate the proton-proton and proton-carbon correlations, respectively, providing unambiguous assignment of all signals and confirming the stereochemistry of the bromine substituents.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in 2,5-Furandione, 3,4-dibromodihydro-.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands characteristic of the cyclic anhydride functionality. ontosight.ai Key expected absorptions include:

Carbonyl (C=O) Stretching: Two distinct, strong absorption bands are anticipated in the region of 1750-1850 cm⁻¹, characteristic of the symmetric and asymmetric stretching vibrations of the anhydride carbonyl groups.

C-O-C Stretching: Strong bands corresponding to the ether linkage within the furanone ring are also expected.

C-Br Stretching: Absorptions corresponding to the carbon-bromine bonds would appear in the lower frequency region of the spectrum.

The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of 2,5-Furandione, 3,4-dibromodihydro-, as well as for gaining insights into its fragmentation patterns.

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₄H₂Br₂O₃), which is approximately 257.87 g/mol . evitachem.comnih.gov Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with contributions from the major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Fragmentation Analysis: Under electron ionization (EI), the molecule will fragment in a predictable manner. Common fragmentation pathways may involve the loss of bromine atoms, carbon monoxide (CO), or carbon dioxide (CO₂), leading to the formation of characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of related furanone compounds. copernicus.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For 2,5-Furandione, 3,4-dibromodihydro-, a single crystal X-ray diffraction study would provide:

Unambiguous Stereochemistry: It would definitively establish the relative stereochemistry of the bromine atoms (i.e., whether they are cis or trans to each other).

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the furanone ring and the orientation of the substituents.

Intermolecular Interactions: Information about how the molecules pack in the crystal lattice, including any significant intermolecular interactions like halogen bonding.

While a specific crystal structure for 2,5-Furandione, 3,4-dibromodihydro- was not found in the search results, the technique has been successfully applied to related compounds like (RS)-2,3-dibromosuccinic acid, providing detailed structural information. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment (e.g., Gas Chromatography)

Chromatographic techniques are essential for the separation and purification of 2,5-Furandione, 3,4-dibromodihydro- and for assessing its purity.

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile and thermally stable compounds. For related dimethyl-furanediones, GC has been used to determine retention indices, which are characteristic of the compound and the chromatographic conditions. nist.gov When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for the analysis and purification of this compound. Reverse-phase HPLC methods, using columns like Newcrom R1, can be employed for the separation of related furanone derivatives. sielc.com The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and water with an acid modifier, is crucial for achieving good separation. sielc.com HPLC is also scalable for preparative separations to isolate impurities. sielc.com

Column chromatography is also a common technique used for the purification of 2,5-Furandione, 3,4-dibromodihydro- on a laboratory scale. evitachem.com

In-situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates

In-situ spectroscopic techniques are invaluable for studying the kinetics and mechanisms of reactions involving 2,5-Furandione, 3,4-dibromodihydro-. By monitoring the reaction mixture in real-time, it is possible to:

Track Reactant Consumption and Product Formation: Techniques like in-situ FTIR or NMR can be used to follow the disappearance of reactants and the appearance of products over time, allowing for the determination of reaction rates and orders. nih.gov

Detect and Characterize Reaction Intermediates: Short-lived or unstable intermediates that are difficult to isolate can often be observed and characterized spectroscopically under reaction conditions. This provides crucial insights into the reaction mechanism. For example, in-situ FTIR has been used to study the thermal decomposition of related energetic materials. nih.gov

These advanced analytical methods, when used in concert, provide a comprehensive understanding of the chemical and physical properties of 2,5-Furandione, 3,4-dibromodihydro-, from its fundamental structure to its reactive behavior.

Applications in Advanced Organic Synthesis

Role as a Key Reagent in Functionalization Reactions

Enabling Divergent Synthetic Pathways

The strategic application of 2,5-Furandione, 3,4-dibromodihydro- allows for the development of divergent synthetic routes, wherein a single starting material can be transformed into a variety of structurally distinct products through careful selection of reaction conditions and reagents. This approach is highly valuable in the construction of compound libraries for drug discovery and materials science.

The reactivity of the dibromo-anhydride core is central to its divergent applications. The two bromine atoms, situated on adjacent carbons, can be sequentially or simultaneously substituted by a wide range of nucleophiles. This allows for the introduction of diverse functional groups, leading to a multiplicity of derivatives from a common precursor. Furthermore, the anhydride (B1165640) ring can undergo nucleophilic attack, leading to ring-opened products with distinct functionalities.

A generalized scheme for the divergent synthesis starting from 2,5-Furandione, 3,4-dibromodihydro- is presented below:

Scheme 1: Divergent Synthetic Pathways from 2,5-Furandione, 3,4-dibromodihydro-

| Reagent/Condition | Product Type |

| Diamines | Substituted pyrrolidinediones |

| Amino acids | Functionalized aspartic acid derivatives |

| Thiols | Thio-substituted succinic anhydride derivatives |

| Alcohols | Diesters of dibromosuccinic acid |

| Grignard reagents | Tertiary alcohols and lactones |

For instance, reaction with primary amines can lead to the formation of N-substituted 3,4-dibromopyrrolidine-2,5-diones. Subsequent treatment with a different nucleophile can then displace the bromine atoms, yielding highly functionalized heterocyclic scaffolds. Alternatively, hydrolysis of the anhydride followed by selective reactions on the resulting carboxylic acid groups and bromine atoms can generate a different set of complex molecules. This strategic diversification from a single, readily accessible starting material underscores the value of 2,5-Furandione, 3,4-dibromodihydro- in modern synthetic chemistry.

Participation as a Ligand or Substrate in Catalytic Transformations

The electronic properties and reactive sites of 2,5-Furandione, 3,4-dibromodihydro- make it an interesting candidate for participation in catalytic cycles, both as a substrate that is transformed and potentially as a ligand that modulates the activity of a metal catalyst. ontosight.aievitachem.com

As a substrate , the carbon-bromine bonds within the molecule are susceptible to oxidative addition to low-valent transition metal catalysts, such as those of palladium and nickel. This is a key step in a variety of cross-coupling reactions. For example, in a Suzuki-Miyaura coupling, a palladium(0) catalyst could insert into one of the C-Br bonds, forming an organopalladium intermediate. This intermediate can then react with an organoboron reagent to form a new carbon-carbon bond, displacing the bromine atom. By controlling the stoichiometry and reaction conditions, it is possible to achieve mono- or di-substitution, further contributing to its utility in divergent synthesis.

Table 1: Potential Catalytic Cross-Coupling Reactions with 2,5-Furandione, 3,4-dibromodihydro- as a Substrate

| Cross-Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Organoboron Reagent | Aryl- or vinyl-substituted succinic anhydride |

| Sonogashira | Terminal Alkyne | Alkynyl-substituted succinic anhydride |

| Heck | Alkene | Alkenyl-substituted succinic anhydride |

| Buchwald-Hartwig | Amine | Amino-substituted succinic anhydride |

While less explored, the potential for 2,5-Furandione, 3,4-dibromodihydro- to act as a ligand in a catalytic system is also conceivable. The oxygen atoms of the anhydride carbonyl groups possess lone pairs of electrons that could coordinate to a metal center. The formation of such a complex could influence the steric and electronic environment of the catalyst, thereby altering its reactivity and selectivity in a given transformation. Further research is required to fully elucidate the potential of this compound to act as a directing group or a chiral ligand precursor in asymmetric catalysis.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of 2,5-Furandione, 3,4-dibromodihydro- often involves the use of elemental bromine, a substance that is hazardous and corrosive. cambridgescholars.com Green chemistry principles advocate for the development of safer and more environmentally benign synthetic routes. ijsrst.comindianchemicalsociety.comepitomejournals.com Future research is expected to focus on replacing hazardous reagents with sustainable alternatives. rsc.org

One promising avenue is the adoption of oxidative bromination techniques. These methods utilize bromide salts, which are easier to handle than molecular bromine, in conjunction with environmentally friendly oxidants like hydrogen peroxide or even molecular oxygen from the air. acs.orgnih.gov Such approaches significantly improve the atom economy of the reaction, a key principle of green chemistry, by minimizing the formation of toxic byproducts. ijsrst.com The development of catalytic systems for these oxidative brominations is a key area of research, aiming to enhance efficiency and selectivity under mild reaction conditions. acs.orgnih.govusc.gal

Another green approach involves the use of safer brominating agents like N-bromosuccinimide (NBS). cambridgescholars.com While NBS is a solid and easier to handle than liquid bromine, its atom economy can be poor. rsc.org Future work may explore the in-situ generation of such reagents or the development of recyclable brominating agents to further enhance the sustainability of the process. The exploration of solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids is also a critical aspect of developing sustainable synthetic protocols for 2,5-Furandione, 3,4-dibromodihydro-. indianchemicalsociety.com

Table 1: Comparison of Traditional vs. Green Bromination Strategies

| Feature | Traditional Bromination | Green/Sustainable Bromination |

| Bromine Source | Elemental Bromine (Br₂) | Bromide Salts (e.g., NaBr, KBr), N-halosuccinimides |

| Oxidant | Not always required | Hydrogen Peroxide (H₂O₂), Oxygen (O₂) |

| Byproducts | Often hazardous | Often water or other benign substances |

| Safety | High risk (corrosive, toxic) | Lower risk (safer reagents) |

| Atom Economy | Can be low | Generally higher |

Exploration of Novel Catalytic Systems for Enhanced Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, offering pathways to reactions with higher efficiency, selectivity, and broader substrate scope. For 2,5-Furandione, 3,4-dibromodihydro-, future research into catalysis can be envisioned in two main areas: its synthesis and its subsequent transformations.

In the synthesis of the compound itself, research into catalytic aerobic oxidative bromination is particularly promising. nih.gov The use of catalysts, potentially based on transition metals or even metal-free organocatalysts, can enable the use of air as the terminal oxidant, representing a highly sustainable approach. acs.orgacs.org Chiral catalysts could also be explored to achieve enantioselective bromination, leading to chiral building blocks for asymmetric synthesis. nih.gov

Furthermore, the bromine atoms in 2,5-Furandione, 3,4-dibromodihydro- serve as versatile handles for further chemical modifications. rsc.org Novel catalytic systems, such as those based on palladium, copper, or nickel, could be employed for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents. This would open up access to a diverse library of furanone derivatives with potentially valuable biological or material properties. Research into photoredox catalysis could also unveil new reaction pathways for the functionalization of this compound under mild conditions. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. researchgate.netnih.govasynt.com The integration of the synthesis of 2,5-Furandione, 3,4-dibromodihydro- into a continuous flow process could mitigate the hazards associated with handling bromine and exothermic reactions. asynt.com Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters and potentially leading to higher yields and purities. uc.pt

Moreover, flow chemistry setups can be readily automated and integrated with in-line purification and analysis techniques. syrris.comdurham.ac.uk This enables the rapid optimization of reaction conditions and the on-demand synthesis of the compound. Looking forward, multi-step flow systems could be designed to not only synthesize 2,5-Furandione, 3,4-dibromodihydro- but also to perform subsequent transformations in a continuous sequence, streamlining the production of complex derivatives. nih.govuc.pt

Automated synthesis platforms, often coupled with retrosynthesis software, are revolutionizing the way chemists design and execute synthetic routes. merckmillipore.comsynthiaonline.comucla.edu By incorporating the synthesis of 2,5-Furandione, 3,4-dibromodihydro- and its derivatives into such platforms, researchers could accelerate the discovery of new molecules with desired properties. synthiaonline.comresearchgate.net These automated systems can perform numerous reactions in parallel, generating libraries of compounds for high-throughput screening in drug discovery or materials science. researchgate.net

Table 2: Potential Advantages of Flow Chemistry for the Synthesis of 2,5-Furandione, 3,4-dibromodihydro-

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Handling of bulk hazardous reagents, potential for thermal runaway | In-situ generation/use of hazardous reagents, superior temperature control |

| Scalability | Often challenging and requires process redesign | More straightforward by extending operation time or using larger reactors |

| Reproducibility | Can be variable | High, due to precise control of parameters |

| Integration | Difficult to integrate multiple steps | Readily integrated with purification and analysis for multi-step synthesis |

Advanced Mechanistic Understanding of Complex Reaction Systems

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. scielo.br While the electrophilic addition of bromine to the precursor, maleic anhydride (B1165640), is the generally accepted pathway, detailed mechanistic studies using modern analytical techniques could provide deeper insights. nih.govdalalinstitute.com

Future research could employ techniques such as in-situ spectroscopy (e.g., NMR, IR) and mass spectrometry to identify and characterize reaction intermediates and transition states. nih.gov Kinetic studies can help to elucidate the rate-determining steps and the influence of catalysts and reaction conditions. Understanding the potential for side reactions, such as rearrangements or over-bromination, is also critical for improving the selectivity of the synthesis. scientificupdate.com The study of the Alder-ene reaction mechanism involving maleic anhydride with other substrates suggests the possibility of complex reaction pathways that could also be relevant in the synthesis of its dibrominated derivative. researchgate.net

Synergy between Computational and Experimental Approaches in Reaction Discovery

The synergy between computational chemistry and experimental work has become an indispensable tool in modern chemical research. nih.govacs.orgnih.gov Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the stability of intermediates, and calculate activation energies. rsc.org This information can guide experimental efforts by identifying promising reaction conditions and catalysts.

For 2,5-Furandione, 3,4-dibromodihydro-, computational studies could be used to:

Elucidate the detailed mechanism of bromination: By modeling the interaction of maleic anhydride with different brominating agents and catalysts, researchers can gain a deeper understanding of the reaction mechanism at a molecular level.

Predict the reactivity of the compound: Computational models can predict the most likely sites for nucleophilic or electrophilic attack on the 2,5-Furandione, 3,4-dibromodihydro- molecule, aiding in the design of new synthetic transformations.

Design novel catalysts: By understanding the catalyst-substrate interactions, computational chemistry can assist in the rational design of more efficient and selective catalysts for both the synthesis and functionalization of the target compound.

The iterative cycle of computational prediction followed by experimental validation is a powerful paradigm for accelerating the pace of discovery in this area. acs.org This synergistic approach will be instrumental in unlocking the full potential of 2,5-Furandione, 3,4-dibromodihydro- as a versatile building block in organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.